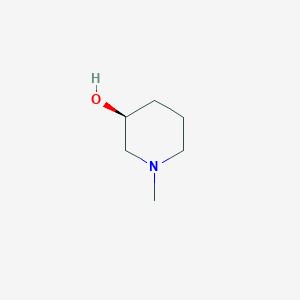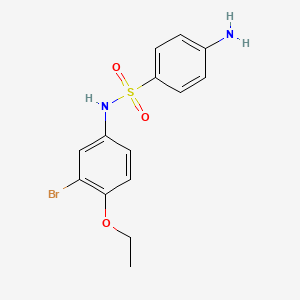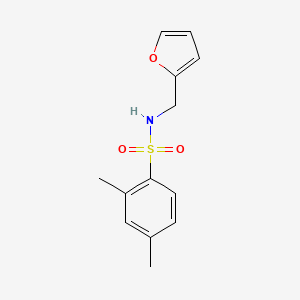![molecular formula C19H25N5O3 B2970915 N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415500-11-5](/img/structure/B2970915.png)
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. This compound binding to the sigma-1 receptor leads to the activation of various signaling pathways that result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. This compound also modulates various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in various neurological disorders.
实验室实验的优点和局限性
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for the sigma-1 receptor. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
合成方法
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized using various methods, including the condensation reaction of 3,5-dimethoxybenzaldehyde and pyrimidine-4-amine followed by reduction with sodium borohydride and coupling with piperidine-1-carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzaldehyde and pyrimidine-4-amine with methylamine followed by coupling with piperidine-1-carboxylic acid. The purity of this compound can be increased by recrystallization from ethanol or methanol.
科学研究应用
N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to improve memory and cognitive function by reducing the accumulation of amyloid-beta plaques. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(18-4-7-20-13-21-18)15-5-8-24(9-6-15)19(25)22-14-10-16(26-2)12-17(11-14)27-3/h4,7,10-13,15H,5-6,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYXZHLPMAYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)

![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)





![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)
